molecular formula C8H9F3N2O2S B2803580 N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1845688-34-7

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2803580
CAS RN: 1845688-34-7
M. Wt: 254.23
InChI Key: YEYSBCNSUKMFHS-UHFFFAOYSA-N
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Description

“N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1845688-34-7 . It has a molecular weight of 254.23 . The IUPAC name for this compound is N-(2-amino-5-(trifluoromethyl)phenyl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for “N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide” is 1S/C8H9F3N2O2S/c1-16(14,15)13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide” has a molecular formula of C8H9F3N2O2S and a molecular weight of 254.23 . The compound’s SMILES notation, which represents the structure of the molecule, is CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)N .

Safety and Hazards

The safety data sheet (SDS) for “N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide” suggests that it may pose certain hazards. It is recommended to avoid dust formation, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood . If inhaled, one should remove to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

N-[2-amino-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSBCNSUKMFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide

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